molecular formula C6H10O2 B1492625 3-(1-Hydroxyethyl)cyclobutan-1-one CAS No. 2092035-86-2

3-(1-Hydroxyethyl)cyclobutan-1-one

货号: B1492625
CAS 编号: 2092035-86-2
分子量: 114.14 g/mol
InChI 键: CZPKYBVPSNXKAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-Hydroxyethyl)cyclobutan-1-one is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. Basic: What are the recommended synthetic strategies for preparing 3-(1-Hydroxyethyl)cyclobutan-1-one, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound can be approached via cyclization or functionalization of pre-existing cyclobutanone scaffolds. For example:

  • Cyclization routes : Utilize α-substituted furan derivatives (e.g., 3-(1-Hydroxyethyl)-2-((trimethylsilyl)methyl)furan) as precursors, followed by photochemical or thermal ring expansion to form the cyclobutanone core .
  • Functionalization : Introduce the hydroxyethyl group via nucleophilic addition to 3-ketocyclobutane derivatives using Grignard reagents or organometallic catalysts.

Key considerations :

  • Temperature control : Elevated temperatures during cyclization may lead to side reactions (e.g., dimerization of intermediates).
  • Protecting groups : Benzyl or silyl ethers can stabilize the hydroxyethyl moiety during synthesis (see analogous strategies for 3-(benzyloxy)cyclobutan-1-one) .
  • Yield optimization : Monitor reaction progress using GC-MS or HPLC to isolate intermediates and minimize decomposition.

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the hydroxyethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~3.6–4.0 ppm for CH-OH) and cyclobutanone carbonyl (δ ~210–220 ppm in ¹³C NMR). Compare with data from structurally similar compounds like 3-(Hydroxymethyl)cyclobutan-1-one .
    • ROESY/NOESY : Resolve stereochemical ambiguities in the hydroxyethyl substituent.
  • IR Spectroscopy : Confirm the carbonyl stretch (~1750–1780 cm⁻¹) and hydroxyl group (~3200–3600 cm⁻¹).
  • Resolution of contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline derivatives are available). For example, discrepancies in carbonyl peaks may arise from solvent polarity or hydrogen bonding .

Q. Advanced: How do steric and electronic effects of substituents on the cyclobutanone ring influence reactivity in Diels-Alder or [2+2] cycloadditions?

Methodological Answer:

  • Steric effects : The hydroxyethyl group at the 3-position creates steric hindrance, favoring endo selectivity in Diels-Alder reactions. Compare with 3-(trifluoroethyl)cyclobutan-1-one, where electron-withdrawing groups reduce ring strain and alter transition states .
  • Electronic effects : The electron-donating hydroxyethyl group increases electron density at the carbonyl carbon, enhancing nucleophilic attack. Kinetic studies using DFT calculations (e.g., Gaussian09) can model substituent effects on activation barriers .
  • Experimental design : Perform competitive reactions with substituted dienophiles and analyze regioselectivity via LC-MS or NMR.

Q. Advanced: How can computational modeling predict the enantioselective synthesis of this compound, and what chiral catalysts are viable?

Methodological Answer:

  • DFT/MD simulations : Use software like Schrödinger Suite or ORCA to model transition states and identify optimal chiral catalysts (e.g., Jacobsen’s thiourea catalysts for asymmetric hydroxylation).
  • Chiral auxiliaries : Investigate Evans oxazolidinones or Sharpless epoxidation conditions to induce stereochemistry in the hydroxyethyl group, as demonstrated in the synthesis of (S)-3-[(1S)-1-Hydroxyethyl]phenol .
  • Validation : Compare computed enantiomeric excess (ee) with experimental HPLC data using chiral columns (e.g., Chiralpak AD-H).

Q. Advanced: How should researchers address discrepancies in reported reaction kinetics for cyclobutanone derivatives?

Methodological Answer:

  • Source analysis : Identify variables such as solvent polarity (e.g., THF vs. DCM), temperature gradients, or catalyst purity. For example, dimerization kinetics of O-quinodimethanes show significant solvent dependence .
  • Controlled replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, calibrated thermocouples).
  • Statistical tools : Apply ANOVA or multivariate regression to isolate confounding factors in kinetic datasets.

Q. Basic: What are the stability profiles of this compound under acidic, basic, or oxidative conditions?

Methodological Answer:

  • Acidic conditions : Protonation of the carbonyl group may lead to ring-opening or rearrangement. Monitor via pH-dependent NMR studies.
  • Oxidative stability : Test resistance to air or peroxides using TLC or O₂ uptake assays. Analogous cyclobutanones (e.g., 3-ethyl-2-hydroxycyclopent-2-en-1-one) show degradation under prolonged oxidative stress .
  • Storage recommendations : Store under argon at –20°C in amber vials to prevent photodegradation.

Q. Advanced: What in vitro assays are suitable for probing the biological activity of this compound, and how are false positives mitigated?

Methodological Answer:

  • Targeted assays : Screen for antimicrobial activity using broth microdilution (CLSI guidelines) or cytotoxicity via MTT assays (see protocols for 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-one) .
  • False-positive controls : Include vehicle-only controls and confirm hits with orthogonal assays (e.g., SPR for binding affinity).
  • Metabolic stability : Assess hepatic microsome stability to rule out artifactural activity from decomposition products .

Q. Advanced: How does solvent polarity influence the tautomeric equilibrium of this compound in solution?

Methodological Answer:

  • NMR titration : Measure chemical shift changes of the hydroxyethyl proton in solvents of varying polarity (e.g., DMSO, hexane).
  • Computational modeling : Calculate solvation free energies using COSMO-RS to predict tautomer populations.
  • Comparison with analogs : Refer to studies on 3-hydroxy-3-methylcyclobutanone, where polar solvents stabilize enolic forms .

Q. Basic: What chromatographic methods are optimal for purifying this compound from reaction mixtures?

Methodological Answer:

  • Normal-phase silica chromatography : Use ethyl acetate/hexane gradients to separate polar hydroxyethyl byproducts.
  • HPLC : Employ C18 columns with water/acetonitrile mobile phases for high-purity isolation (≥95% purity).
  • Troubleshooting : If tailing occurs, add 0.1% trifluoroacetic acid to suppress silanol interactions .

Q. Advanced: What are the implications of hydroxyethyl group conformation on the cyclobutanone ring’s ring strain and reactivity?

Methodological Answer:

  • X-ray crystallography : Determine the dihedral angle between the hydroxyethyl group and cyclobutanone ring to assess steric strain.
  • Ring-strain energy calculations : Use DFT to compare strain energies with unsubstituted cyclobutanone.
  • Reactivity correlation : Higher ring strain may enhance susceptibility to nucleophilic attack or photochemical reactions, as observed in bicyclic analogs .

属性

CAS 编号

2092035-86-2

分子式

C6H10O2

分子量

114.14 g/mol

IUPAC 名称

3-(1-hydroxyethyl)cyclobutan-1-one

InChI

InChI=1S/C6H10O2/c1-4(7)5-2-6(8)3-5/h4-5,7H,2-3H2,1H3

InChI 键

CZPKYBVPSNXKAO-UHFFFAOYSA-N

SMILES

CC(C1CC(=O)C1)O

规范 SMILES

CC(C1CC(=O)C1)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。